Home > Products > Screening Compounds P125608 > 5-Hydroxy Rosiglitazone-d4
5-Hydroxy Rosiglitazone-d4 - 1246817-46-8

5-Hydroxy Rosiglitazone-d4

Catalog Number: EVT-1479424
CAS Number: 1246817-46-8
Molecular Formula: C18H15N3O4SD4
Molecular Weight: 377.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A labelled impurity of Rosiglitazone. Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs.

Pioglitazone (5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione)

Compound Description: Pioglitazone is a well-known insulin sensitizer used for the treatment of type II diabetes. It acts as a peroxisome proliferator-activated receptor-γ (PPAR-γ) agonist. []

Relevance: Pioglitazone shares a very similar core structure with the target compound, 5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione. Both compounds feature a thiazolidinedione ring linked to a substituted phenyl ring through a methylene bridge. The key difference lies in the substituent on the ethoxy linker attached to the phenyl ring. While pioglitazone has a 5-ethylpyridin-2-yl group, the target compound has a 1,1,2,2-tetra-deuterio-2-[(5-hydroxypyridin-2-yl)methylamino]ethoxy group. This structural similarity makes pioglitazone a key reference point when understanding the potential activity and mechanism of action of the target compound. []

TT01001 (Ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate)

Compound Description: TT01001 is a novel small molecule designed based on the structure of pioglitazone. It has been shown to bind to mitoNEET, a mitochondrial outer membrane protein considered a potential target for treating type II diabetes. Unlike pioglitazone, TT01001 does not activate PPAR-γ. []

Source and Classification

5-Hydroxy Rosiglitazone-d4 is synthesized from rosiglitazone, with deuterium atoms replacing certain hydrogen atoms to create a stable isotope variant. Its classification falls under pharmaceutical intermediates and reference standards used in drug development and metabolic studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Hydroxy Rosiglitazone-d4 typically involves the following steps:

  1. Starting Material: The process begins with rosiglitazone as the base compound.
  2. Deuteration: Deuterium incorporation is achieved through chemical reactions that selectively replace hydrogen atoms with deuterium, often using deuterated solvents or reagents.
  3. Purification: After synthesis, the product undergoes purification processes such as chromatography to isolate 5-Hydroxy Rosiglitazone-d4 from by-products and unreacted materials.

The final product has a molecular formula of C18H15D4N3O4SC_{18}H_{15}D_{4}N_{3}O_{4}S and a molecular weight of 377.45 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

5-Hydroxy Rosiglitazone-d4 can participate in various chemical reactions typical of hydroxylated compounds:

  • Oxidation: The hydroxyl group on the pyridine moiety can be oxidized to form a ketone or aldehyde under specific conditions.
  • Conjugation Reactions: It may undergo glucuronidation or sulfation, which are common metabolic pathways for drug elimination.

These reactions are crucial for understanding its pharmacokinetics and dynamics in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for 5-Hydroxy Rosiglitazone-d4 mirrors that of rosiglitazone:

  1. PPAR Activation: It binds to PPAR-gamma receptors in adipocytes, leading to increased insulin sensitivity.
  2. Gene Regulation: This binding initiates transcriptional changes that enhance glucose uptake and lipid metabolism.
  3. Anti-inflammatory Effects: The compound also exhibits properties that reduce inflammation, contributing to its therapeutic effects in diabetes management.

This mechanism is vital for evaluating its efficacy and safety in clinical applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C18H15D4N3O4SC_{18}H_{15}D_{4}N_{3}O_{4}S
  • Molecular Weight: 377.45 g/mol
  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for handling, storage, and application in research settings.

Applications

Scientific Uses

5-Hydroxy Rosiglitazone-d4 serves several important roles in scientific research:

  • Metabolite Tracking: It is used as a tracer in pharmacokinetic studies to quantify the metabolism of rosiglitazone.
  • Drug Development: The compound aids in understanding the metabolic pathways and potential interactions of thiazolidinediones.
  • Clinical Research: Its use in clinical trials helps evaluate the safety and efficacy of new formulations or therapeutic strategies involving rosiglitazone.
Introduction to Rosiglitazone and Its Metabolites

Pharmacological Role of Rosiglitazone in Diabetes Mellitus Management

Rosiglitazone is a potent thiazolidinedione-class medication approved for managing type 2 diabetes mellitus. It functions as a selective agonist of the nuclear peroxisome proliferator-activated receptor gamma (PPARγ). By binding to PPARγ, rosiglitazone modulates genetic networks that enhance insulin sensitivity in adipose tissue, skeletal muscle, and the liver. This activation upregulates insulin-responsive genes such as GLUT4 (glucose transporter type 4) and improves insulin receptor signaling through phosphoinositide 3-kinase (PI3K) pathways. Consequently, rosiglitazone reduces hyperglycemia by facilitating glucose uptake and suppressing hepatic gluconeogenesis, with hemoglobin A1c reductions of 1–2% observed in clinical trials. Its efficacy is comparable to metformin or sulfonylureas but with a lower hypoglycemia risk due to its insulin-sensitizing rather than insulin-secreting mechanism [1] [7].

Rosiglitazone also exerts extra-glycemic effects, including alterations in lipid metabolism. It elevates both LDL-cholesterol and HDL-cholesterol while reducing circulating nonesterified fatty acids (NEFAs) by ~40%. These shifts reflect improved adipocyte function and reduced lipolysis. Additionally, PPARγ activation in vascular smooth muscle cells inhibits atherosclerosis-related genes (e.g., AT1R, TXS), potentially mitigating diabetic macrovascular complications. The drug’s bioavailability exceeds 99% after oral administration, with peak plasma concentrations occurring within 1 hour and steady-state efficacy achieved after 6–12 weeks of therapy [1] [9].

Table 1: Key Pharmacological Properties of Rosiglitazone

PropertyValue/OutcomeClinical Significance
Primary TargetPPARγ nuclear receptorEnhances insulin sensitivity
HbA1c Reduction1–2%Comparable to first-line antidiabetic agents
Lipid Effects↑ LDL/HDL; ↓ NEFAs by ~40%Mixed cardiovascular implications
Bioavailability>99%Near-complete oral absorption
Time to Maximal Effect6–12 weeksRequires therapeutic patience

Metabolic Pathways of Rosiglitazone: Phase I and Phase II Biotransformation

Rosiglitazone undergoes extensive hepatic metabolism, primarily through cytochrome P450 (CYP)-mediated Phase I reactions followed by Phase II conjugation. The Phase I pathways involve two principal transformations:

  • Para-Hydroxylation: Addition of a hydroxyl group (-OH) to the pyridine ring, yielding 5-hydroxy rosiglitazone.
  • N-Demethylation: Removal of a methyl group from the aminoethyl side chain, producing N-desmethyl rosiglitazone [5].

Contrary to early reports designating CYP2C8 as the sole dominant enzyme, recent studies using substrate depletion assays reveal contributions from multiple CYP isoforms:

  • CYP2C8 accounts for 69 ± 20% of metabolism (inhibited by montelukast).
  • CYP2C9 contributes 42 ± 10% (inhibited by sulfaphenazole).
  • CYP3A4 (52 ± 23%) and CYP2E1 (41 ± 13%) also play significant roles [3].

This multicentric metabolism explains clinical observations like the 47% increase in rosiglitazone plasma concentrations during co-administration with ketoconazole (CYP3A4 inhibitor). The kinetic parameters for metabolite formation in human liver microsomes include a maximum velocity (Vmax) of 1.64 ± 0.98 nmol·mg−1·min−1 across a substrate range of 0.5–500 µM [3].

In Phase II, 5-hydroxy rosiglitazone and N-desmethyl rosiglitazone undergo sulfation or glucuronidation to form water-soluble conjugates excreted renally. No direct Phase II conjugation of the parent rosiglitazone occurs. Ultimately, ~65% of the administered dose is excreted in urine (mostly as conjugates), and ~23% appears in feces [5].

Table 2: Cytochrome P450 Enzymes in Rosiglitazone Metabolism

CYP IsoformInhibition AgentContribution (%)Clinical Relevance
CYP2C8Montelukast (0.02 µM)69 ± 20Major pathway; drug-drug interactions
CYP2C9Sulfaphenazole (2.5 µM)42 ± 10Polymorphisms affect metabolism
CYP3A4Ketoconazole (1 µM)52 ± 23Ketoconazole ↑ rosiglitazone by 47%
CYP2E1Diethyldithiocarbamate (40 µM)41 ± 13Broader metabolic capacity than previously known

Significance of 5-Hydroxy Rosiglitazone as a Primary Metabolite

5-Hydroxy rosiglitazone is a major Phase I metabolite, accounting for ~30% of rosiglitazone’s metabolic clearance in humans. It forms predominantly via hydroxylation at the para position of the pyridine ring, a reaction catalyzed by CYP2C8 and CYP3A4. Unlike the parent drug, which has a plasma half-life of 3–7 hours, 5-hydroxy rosiglitazone exhibits an extended half-life of ~5 days due to its slower elimination kinetics. This persistence contributes to prolonged pharmacodynamic activity despite the metabolite’s lower PPARγ binding affinity compared to rosiglitazone [3] [5].

The metabolite also serves as a biomarker for rosiglitazone exposure and metabolic activity. In vivo studies using ¹⁴C-labeled rosiglitazone show that 5-hydroxy rosiglitazone and its conjugates represent >40% of circulating metabolites in plasma. Its urinary recovery (as sulfate or glucuronide conjugates) provides a quantitative measure of rosiglitazone’s biotransformation efficiency. Furthermore, interspecies comparisons confirm that 5-hydroxy rosiglitazone is a conserved metabolite across rats, dogs, and humans, validating preclinical models for metabolic studies [5] [8].

Table 3: Characteristics of Rosiglitazone’s Primary Metabolites

Parameter5-Hydroxy RosiglitazoneN-Desmethyl Rosiglitazone
Formation PathwayPara-hydroxylationN-Demethylation
Primary CYP EnzymesCYP2C8, CYP3A4CYP2C8, CYP2C9
Half-Life~5 days~4 days
Urinary Excretion~30% of dose*~25% of dose*
BioactivityReduced PPARγ affinityNegligible activity

*As conjugates (sulfate/glucuronide)

Deuterated Isotopes in Pharmacokinetic Research: Rationale for 5-Hydroxy Rosiglitazone-d4

Deuterium-labeled analogs like 5-hydroxy rosiglitazone-d4 (chemical formula: C18H15D4N3O4S; molecular weight: 377.45 g/mol; CAS: 1246817-46-8) serve as indispensable internal standards in mass spectrometry-based assays. The compound incorporates four deuterium atoms ([2H]) at specific positions on the phenyl ring, replacing protium ([1H]) atoms. This isotopic substitution increases molecular mass without altering chemical structure, polarity, or reactivity, enabling precise differentiation from the non-deuterated metabolite in biological matrices [4] [10].

The use of 5-hydroxy rosiglitazone-d4 addresses key challenges in pharmacokinetic research:

  • Quantification Accuracy: Co-eluting endogenous compounds in plasma/urine samples can interfere with analyte detection. The deuterated standard elutes slightly earlier in chromatographic systems but shares extraction efficiency and ionization properties with endogenous 5-hydroxy rosiglitazone, allowing isotope dilution mass spectrometry (IDMS) to correct for matrix effects [10].
  • Metabolic Flux Tracing: By spiking experimental systems with 5-hydroxy rosiglitazone-d4, researchers track the metabolite’s distribution, stability, and further biotransformation. For example, studies confirm that 5-hydroxy rosiglitazone undergoes extensive sulfation to form 5-hydroxy rosiglitazone sulfate [6] [10].
  • Enzyme Kinetics: Deuterated standards facilitate in vitro assays measuring CYP isoform contributions to rosiglitazone hydroxylation. Incubations with human liver microsomes use 5-hydroxy rosiglitazone-d4 to calibrate formation rates of the native metabolite, revealing CYP2C9’s unexpected role [3].

Synthesized to >95% purity, 5-hydroxy rosiglitazone-d4 is thermally stable and stored at –20°C. Its application exemplifies how deuterium labeling advances precision medicine by enabling personalized assessments of metabolic capacity and drug interaction risks [4] [6].

Table 4: Applications of Deuterated Standards in Pharmacokinetics

ApplicationMechanismBenefit with 5-Hydroxy Rosiglitazone-d4
Mass SpectrometryMass shift (m/z +4) vs. native compoundEliminates background interference
Recovery CalibrationMatches extraction efficiency of native analyteCorrects for pre-analytical losses
Metabolic ProfilingTracks conjugate formation (e.g., sulfates)Maps secondary biotransformation pathways
Enzyme PhenotypingQuantifies isoform-specific metabolite ratiosIdentifies polymorphic effects on metabolism

Properties

CAS Number

1246817-46-8

Product Name

5-Hydroxy Rosiglitazone-d4

IUPAC Name

5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H15N3O4SD4

Molecular Weight

377.46

InChI

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O

Synonyms

5-[[4-[2-[(5-Hydroxy-2-pyridinyl)methylamino]ethoxy-d4]phenylmethyl]-2,4-thiazolidinedione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.